molecular formula C12H11ClN2O2S B1375702 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1218071-59-0

2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

Cat. No. B1375702
M. Wt: 282.75 g/mol
InChI Key: SFTXZAJAKVHQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid is a derivative of phenylalanine . It has a molecular weight of 199.64 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chlorophenylalanine . The InChI code for this compound is 1S/C9H10ClNO2/c10-7-4-2-1-3-6 (7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 339.5°C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : “2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid” is a derivative of phenylalanine, an essential amino acid . Amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. In general, this compound could be used in in vitro studies, animal models, or potentially in human clinical trials, following appropriate ethical guidelines and safety precautions .
    • Results or Outcomes : The outcomes of these studies would depend on the specific research question being addressed. In general, researchers might measure outcomes such as changes in hormone levels, exercise performance, cognitive function, or muscle damage .
  • Scientific Field: Organic Chemistry

    • Application : This compound is used in the synthesis of imidazole derivatives .
    • Methods of Application : The compound can be used as a starting material in a Cu (II)-catalyzed reaction to synthesize imidazole derivatives .
    • Results or Outcomes : The outcomes of this application would be the successful synthesis of imidazole derivatives, which could be confirmed using techniques such as NMR spectroscopy .

Safety And Hazards

The compound is associated with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-9-4-2-1-3-8(9)11-15-7(6-18-11)5-10(14)12(16)17/h1-4,6,10H,5,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTXZAJAKVHQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

CAS RN

1218071-59-0
Record name 2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 2
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 3
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 4
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 5
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 6
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.